2-[(6,6-Dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6,6-Dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a benzo[h][1,2,4]triazolo[3,4-b]quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6,6-Dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]-N-(3-methylphenyl)acetamide typically involves multiple steps The starting materials are often commercially available or can be synthesized through known procedures
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(6,6-Dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thioether.
Scientific Research Applications
2-[(6,6-Dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(6,6-Dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6,6-dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-9-yl)thio]-N-(4-methylphenyl)acetamide
- 2-[(6,6-dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-9-yl)thio]-N-(2-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-[(6,6-Dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[H][1,2,4]triazolo[3,4-B]quinazolin-9-YL)sulfanyl]-N-(3-methylphenyl)acetamide lies in its specific substitution pattern and the presence of the benzo[h][1,2,4]triazolo[3,4-b]quinazoline core. This structure may confer unique chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
1018135-79-9 |
---|---|
Molecular Formula |
C27H29N5O2S |
Molecular Weight |
487.6 |
IUPAC Name |
2-[(9,9-dimethyl-11-oxo-15-propyl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaen-13-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C27H29N5O2S/c1-5-13-31-25-29-23-20-12-7-6-10-18(20)15-27(3,4)22(23)24(34)32(25)26(30-31)35-16-21(33)28-19-11-8-9-17(2)14-19/h6-12,14H,5,13,15-16H2,1-4H3,(H,28,33) |
InChI Key |
VRLWGTDVGXELLT-UHFFFAOYSA-N |
SMILES |
CCCN1C2=NC3=C(C(=O)N2C(=N1)SCC(=O)NC4=CC=CC(=C4)C)C(CC5=CC=CC=C53)(C)C |
Canonical SMILES |
CCCN1C2=NC3=C(C(=O)N2C(=N1)SCC(=O)NC4=CC=CC(=C4)C)C(CC5=CC=CC=C53)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.